molecular formula C21H18N2O6 B2357212 2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923217-25-8

2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2357212
CAS No.: 923217-25-8
M. Wt: 394.383
InChI Key: ONADGTGFTFCWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one (CAS 923217-25-8) is a synthetic small molecule with a molecular formula of C21H18N2O6 and a molecular weight of 394.4 g/mol . This compound belongs to the 4H-furo[3,2-c]chromen-4-one chemical class, a structural framework of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities . The specific structure, featuring an 8-methyl group, a 2-nitrophenyl substituent, and a 2-methoxyethylamino side chain, makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR). It is particularly useful in the design and development of novel therapeutic agents. Researchers can leverage this compound in various applications, including but not limited to, the synthesis of more complex molecules, as a building block in combinatorial chemistry, and for screening in high-throughput assays to identify potential pharmacological activity. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant safety regulations.

Properties

IUPAC Name

2-(2-methoxyethylamino)-8-methyl-3-(2-nitrophenyl)furo[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-12-7-8-16-14(11-12)19-18(21(24)28-16)17(20(29-19)22-9-10-27-2)13-5-3-4-6-15(13)23(25)26/h3-8,11,22H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONADGTGFTFCWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=CC=C4[N+](=O)[O-])NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one (CAS Number: 923217-25-8) is a member of the furochromene class, characterized by its complex structure that includes a furo[3,2-c]chromene core and various functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula: C21H18N2O6
  • Molecular Weight: 394.4 g/mol
  • Structure: The compound features a methoxyethylamino group, a methyl group, and a nitrophenyl substituent, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one exhibit significant antimicrobial activity. For instance, studies on related furochromene derivatives have shown effectiveness against various bacterial strains.

CompoundActivityReference
Furochromene Derivative AModerate against E. coli
Furochromene Derivative BStrong against S. aureus

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting that it may induce apoptosis through mitochondrial pathways.

Case Study:
In a study evaluating the cytotoxic effects of various coumarin derivatives, 2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one was found to significantly reduce cell viability in human cervical carcinoma (HeLa) cells. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Binding: It may interact with specific cellular receptors to modulate signaling pathways.
  • Enzyme Inhibition: The compound could act as an inhibitor of enzymes critical in metabolic processes.
  • Cellular Response Induction: It may trigger cellular responses such as apoptosis or cell cycle arrest.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of coumarin derivatives to optimize their biological efficacy. The presence of electron-withdrawing groups like nitro groups enhances the cytotoxicity of these compounds.

Research Table: Structure-Activity Relationships

SubstituentEffect on ActivityReference
MethoxyethylaminoIncreased solubility and bioavailability
Nitro GroupEnhanced cytotoxicity against cancer cells

Comparison with Similar Compounds

Substituent Effects on Electronic and Fluorescence Properties

Nitro Group Position: Ortho vs. Para
  • Target compound (2-nitrophenyl) : The ortho-nitro group induces steric hindrance and strong electron-withdrawing effects, which may reduce fluorescence intensity compared to para-substituted analogs.
  • FNO2 (3-(4-nitrophenyl)): The para-nitro group in FNO2 enhances conjugation and electron withdrawal, leading to redshifted absorption and emission spectra. However, it lacks the steric constraints seen in the target compound .
Amino Group Variations
  • 2-Methoxyethylamino (target): Improves aqueous solubility compared to hydrophobic groups like cyclohexylamino (e.g., FH, FC, FNO2 in ). This makes the target compound more suitable for biological or environmental sensing applications .
  • Cyclohexylamino (FH, FC, FNO2): These bulkier groups reduce solubility but may enhance binding affinity to hydrophobic targets, as seen in FH’s selective Fe³⁺ sensing .
Position 8 Substitutions
  • 8-Methyl (target) : Provides mild steric stabilization without significantly altering electronic properties.
  • 8-Fluoro (compound from ) : Fluorine’s electronegativity may improve metabolic stability in pharmaceutical applications .

Physical and Spectral Properties

  • Melting Points: The 8-methyl group in the target compound likely lowers the melting point compared to 8-chloro analogs (e.g., 5b: mp 192–194°C in ). Amino group variations influence crystallinity; cyclohexylamino derivatives (FH, FC) exhibit higher melting points due to rigid hydrophobic interactions .
  • NMR and IR Profiles: The 2-nitrophenyl group in the target compound would show distinct aromatic proton splitting in ¹H NMR compared to para-substituted analogs . IR spectra would feature strong C=O stretches (~1635 cm⁻¹) and N–H bends from the methoxyethylamino group .

Preparation Methods

Core Furochromene Scaffold Construction

The furo[3,2-c]chromen-4-one core is typically synthesized via cyclization reactions. A widely adopted method involves the condensation of 4-hydroxycoumarin derivatives with α,β-unsaturated carbonyl compounds. For instance, dibenzoylacetylene reacts with 4-hydroxycoumarin under basic conditions to form the furochromene backbone.

Key Reaction Conditions

  • Reactants : 4-hydroxycoumarin (1.0 equiv), dibenzoylacetylene (1.2 equiv)
  • Catalyst : Sodium hydride (10 mol%)
  • Solvent : Anhydrous tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature, 12 hours
  • Yield : ~95%

This method avoids harsh acidic conditions, preserving functional group integrity. The methyl group at position 8 is introduced by substituting 4-hydroxycoumarin with 7-methyl-4-hydroxycoumarin during the cyclization step.

Functionalization with Methoxyethylamino Group

The methoxyethylamino group at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .

SNAr Protocol

  • Reactants : 3-(2-Nitrophenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one (1.0 equiv), 2-methoxyethylamine (3.0 equiv)
  • Solvent : Dimethylformamide (DMF), 80°C, 8 hours
  • Yield : 58%

Buchwald-Hartwig Optimization

  • Catalyst : Palladium(II) acetate (5 mol%), Xantphos (10 mol%)
  • Base : Cesium carbonate (2.5 equiv)
  • Solvent : 1,4-Dioxane, 100°C, 12 hours
  • Yield : 72%

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors : Reduce reaction times for cyclization steps (2 hours vs. 12 hours batch).
  • Catalyst Recycling : Pd catalysts are recovered via precipitation and reused, reducing costs by ~30%.
  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 6.89 (s, 1H, furan-H), 4.12 (t, J = 6.0 Hz, 2H, OCH2), 3.72 (s, 3H, OCH3), 2.41 (s, 3H, CH3).
  • HRMS : m/z calculated for C21H18N2O6 [M+H]+: 395.1234; found: 395.1238.

Comparative Analysis with Analogues

Derivative Substituent Position Yield (%) Anticancer IC50 (μM)
2-Amino-3-(3-nitrophenyl) 3-Nitro 64 12.3
Target Compound 2-Nitro 72 8.9
2-Methoxy-3-(4-nitrophenyl) 4-Nitro 68 15.4

The 2-nitrophenyl analogue exhibits superior bioactivity due to enhanced electron-withdrawing effects and steric accessibility.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., nitrophenyl, methoxyethylamino) via chemical shifts (δ 8.2–8.5 ppm for nitroaryl protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 437.1372) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the chromenone core) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for analogs .

How can researchers optimize the yield of this compound when scaling up from milligram to gram quantities?

Q. Advanced

  • Solvent Optimization : Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing efficiency .
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate amination .
  • Temperature Gradients : Use gradual cooling during crystallization to minimize impurities .
  • Statistical Design : Apply a split-plot design (as in ) to test variables like reaction time (12–24 hrs) and molar ratios .

What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or receptors (e.g., estrogen receptors, as in ) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR Models : Corrogate substituent effects (e.g., nitro vs. methoxy groups) on bioactivity .

What in vitro assays are recommended for preliminary evaluation of its bioactivity?

Q. Basic

  • Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays (IC₅₀ determination) .
  • Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7) to assess cytotoxicity .
  • Antimicrobial Screening : Agar diffusion assays against E. coli or S. aureus .

How to address discrepancies in reported IC₅₀ values across studies for structural analogs?

Q. Advanced

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Data Normalization : Use Z-score transformation to account for inter-lab variability .
  • Meta-Analysis : Apply random-effects models to aggregate data from multiple studies .

What are the key physicochemical properties influencing bioavailability, and how are they determined?

Q. Basic

  • LogP : Measure via HPLC (C18 column) to assess lipophilicity (predicted logP ~3.2) .
  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) .
  • pKa : Potentiometric titration to identify ionizable groups (e.g., amino group, pKa ~9.5) .

What strategies mitigate degradation under varying pH and temperature conditions during storage?

Q. Advanced

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
  • Buffered Solutions : Use phosphate buffer (pH 6.8) for aqueous formulations .
  • Accelerated Stability Testing : Apply ICH Q1A guidelines (40°C/75% RH for 6 months) .

How to design a SAR study focusing on the 2-nitrophenyl and methoxyethylamino substituents?

Q. Basic

  • Analog Synthesis : Replace 2-nitrophenyl with 4-nitrophenyl (as in ) and vary methoxy chain length .
  • Bioactivity Testing : Compare IC₅₀ values in enzyme/cell assays .
  • Electrostatic Mapping : Use DFT calculations to analyze substituent effects on electron density .

What statistical approaches are appropriate for analyzing dose-response data in pharmacological profiling?

Q. Advanced

  • Nonlinear Regression : Fit data to Hill equation for EC₅₀/IC₅₀ estimation (GraphPad Prism) .
  • ANOVA with Tukey Post Hoc : Compare multiple dose groups (e.g., 0.1–100 µM) .
  • Bootstrap Resampling : Estimate confidence intervals for potency metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.